N-(2,5-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group (-CONH2) suggests that it could participate in hydrogen bonding, which could affect its physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the amide group could undergo hydrolysis in the presence of an acid or a base to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Scientific Research Applications
Chlorophenols and Environmental Impact
Chlorophenols , including compounds like 2,4-dichlorophenol, have been extensively studied for their environmental impact, particularly in aquatic environments. Chlorophenols are known for their moderate toxicity to mammalian and aquatic life, with certain compounds exhibiting considerable toxicity upon long-term exposure. They exhibit varying degrees of persistence and bioaccumulation based on environmental conditions, but generally, bioaccumulation is expected to be low. The organoleptic effects of chlorophenols on water sources are also a concern, highlighting their significance in environmental studies and the importance of monitoring and mitigating their presence in natural waters (Krijgsheld & Gen, 1986).
Sulfonamides and Medicinal Chemistry
Sulfonamides have been identified in numerous clinically used drugs, showcasing a wide range of pharmacological activities including diuretic, antiepileptic, antipsychotic, and COX2 inhibitory effects. The versatility of the sulfonamide group in drug development is underlined by its presence in a variety of therapeutic agents, suggesting the potential for novel compounds containing the sulfonamide group to be developed into effective medications. This versatility highlights the chemical group's significance in drug discovery and development processes, particularly in targeting diseases through various mechanisms of action (Carta, Scozzafava, & Supuran, 2012).
Benzothiazole Derivatives and Pharmacological Applications
Research into benzothiazole derivatives underscores their therapeutic potential across a range of applications, including antioxidant and anti-inflammatory activities. These compounds have been evaluated for their in vitro effectiveness, revealing distinct anti-inflammatory activity for specific derivatives compared to standard references. The potential of benzothiazole derivatives as templates for the development of new anti-inflammatory agents and antioxidants is significant, indicating a promising area for future pharmacological research (Raut et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c17-10-5-6-11(18)12(9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOKFRZVHCWGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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